TETRAPOLYPHOSPHATE HEXAAMMONIUM)
Description
Contextualization within the Broader Class of Ammonium (B1175870) Polyphosphates
Ammonium polyphosphates (APPs) are polymers with the general formula H(NH₄PO₃)ₙOH, consisting of repeating orthophosphate units. wikipedia.org They are broadly categorized into two main types based on their degree of polymerization (n) and crystal structure: Phase I and Phase II.
Phase I APPs possess short, linear chains (n < 100) and are more sensitive to water and less thermally stable. ebi.ac.uk Hexaammonium tetrapolyphosphate, with n=4, falls into this category.
Phase II APPs have a high degree of polymerization (n > 1000) with a branched or cross-linked structure, leading to higher thermal stability and lower water solubility. ebi.ac.uk
The properties of APPs are highly dependent on their chain length. Shorter chains, such as the tetrapolyphosphate, are more soluble in water, a characteristic that is crucial for their application in certain chemical syntheses and as liquid fertilizers. wikipedia.org
Significance of Tetrapolyphosphate Anions in Inorganic and Coordination Chemistry
The tetrapolyphosphate anion (P₄O₁₃⁶⁻) is a linear polyphosphate consisting of four phosphate (B84403) units linked by P-O-P bonds. Its structure and charge density make it a significant ligand in inorganic and coordination chemistry.
One of the key characteristics of polyphosphate anions is their ability to act as chelating agents . They can sequester metal ions, forming stable complexes. wikipedia.org This property is vital in various applications, from water treatment to preventing the precipitation of metal impurities in chemical processes. The multiple oxygen donor atoms in the tetrapolyphosphate anion allow it to coordinate with metal cations in various configurations, influencing the geometry and stability of the resulting coordination complexes.
The hydrolysis of the tetrapolyphosphate anion is a critical aspect of its chemistry. Studies on the hydrolysis of sodium tetraphosphate (B8577671) have shown that the terminal P-O-P bridges are preferentially attacked, yielding triphosphate and orthophosphate. cdnsciencepub.comcdnsciencepub.com This contrasts with the potential cleavage of the central bridge, which would produce two pyrophosphate molecules. The rate of this hydrolysis is influenced by factors such as pH and temperature. cdnsciencepub.com
Historical Development and Early Characterization of Ammonium Polyphosphates
The study of ammonium polyphosphates has its roots in the broader investigation of phosphorus chemistry. The development of a process for producing superphosphoric acid in 1956 was a significant precursor to the industrial production of ammonium polyphosphates. wikipedia.org In the early 1960s, oligophosphates, including short-chain ammonium polyphosphates, were recognized for their potential as fertilizers due to their ability to sequester metal ions in the soil.
The first commercial ammonium polyphosphate product, Phos-Chek P/30, was introduced in 1962, primarily for use as a fire retardant. au.dk The isolation and characterization of long-chain crystalline APP from ammoniated superphosphoric acid were reported in 1965. au.dk The existence of different crystalline phases of APP was experimentally verified in the late 1960s and early 1970s. au.dk While much of the early focus was on long-chain APPs for applications like flame retardancy, the unique properties of short-chain variants like hexaammonium tetrapolyphosphate have continued to attract interest in specialized areas of chemical research.
Properties
CAS No. |
16751-28-3 |
|---|---|
Molecular Formula |
C24H24N2O4 |
Origin of Product |
United States |
Advanced Structural Elucidation and Characterization Techniques
Crystallographic Analysis and Structural Determination
Crystallographic techniques are indispensable for determining the three-dimensional arrangement of atoms within a crystalline solid. For hexaammonium tetrapolyphosphate, both single-crystal and powder X-ray diffraction would be the primary methods to ascertain its detailed atomic structure.
Single-Crystal X-ray Diffraction for Unit Cell Parameters and Space Group Determination
Single-crystal X-ray diffraction stands as the definitive method for determining the precise crystal structure of a compound. This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, the unit cell parameters (the dimensions of the fundamental repeating unit of the crystal) and the space group (the set of symmetry operations that describe the crystal's structure) can be determined.
While specific single-crystal data for hexaammonium tetrapolyphosphate is not readily found, studies on other ammonium (B1175870) phosphate (B84403) salts provide insight into the expected structural motifs. For instance, ammonium dihydrogen phosphate (NH₄H₂PO₄) crystallizes in the tetragonal space group I-42d researchgate.net. The analysis of such related compounds is crucial for predicting the potential crystal system and symmetry of hexaammonium tetrapolyphosphate. The determination of unit cell parameters and space group is the foundational step in a complete structural elucidation.
Powder X-ray Diffraction for Phase Identification and Crystalline Structure
Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and obtaining structural information from a polycrystalline sample. uclan.ac.ukau.dk This method is particularly useful when large single crystals required for single-crystal diffraction are not available. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline compound. researchgate.net
For ammonium polyphosphates, PXRD is essential for distinguishing between different crystalline forms or phases. uclan.ac.uk The positions and intensities of the peaks in a PXRD pattern can be used to identify the specific phase of ammonium polyphosphate present in a sample. au.dk While a reference pattern for hexaammonium tetrapolyphosphate is not available in common databases, experimental data for related compounds, such as the indexed powder diffraction data for Mg(NH₄)₂(PO₃)₄ and Ca(NH₄)₂(PO₃)₄, demonstrate the utility of this technique in characterizing complex ammonium polyphosphates. Current time information in Bangalore, IN.
Interactive Table: Indexed Powder X-ray Diffraction Data for a Related Ammonium Polyphosphate Compound
Below is a representative table of indexed powder X-ray diffraction data for a related compound, showcasing the type of information obtained from this technique.
| 2θ (Observed) | d-spacing (Observed) (Å) | Intensity (%) | (hkl) Indices |
| 14.52 | 6.09 | 100 | (101) |
| 19.88 | 4.46 | 45 | (200) |
| 23.45 | 3.79 | 60 | (211) |
| 29.15 | 3.06 | 80 | (220) |
| 35.67 | 2.51 | 30 | (312) |
Note: This data is illustrative and based on typical patterns for crystalline phosphate compounds.
Elucidation of Anionic Framework and Cationic Coordination Environments
The ammonium ions (NH₄⁺) are expected to be situated in the interstitial spaces of the crystal lattice, forming hydrogen bonds with the oxygen atoms of the phosphate chains. The coordination environment of the ammonium cation in phosphate salts typically involves multiple hydrogen bonds to surrounding phosphate oxygen atoms, contributing significantly to the stability of the crystal structure. nih.gov The specific coordination number and geometry around each ammonium ion can be determined from a detailed analysis of the crystal structure.
Analysis of Hydration States and Their Structural Implications
While information on the hydration states of hexaammonium tetrapolyphosphate is not specified, it is a possibility that should be considered during characterization. Techniques such as thermogravimetric analysis (TGA) coupled with X-ray diffraction can be used to identify the presence of hydrated phases and to study their thermal decomposition behavior. The loss of water upon heating can lead to phase transformations, which can be monitored by PXRD. For example, the study of zinc ammonium phosphate hexahydrate (ZAPH) illustrates how thermal analysis and XRD are used to understand the role of water in the crystal structure. inoe.ro
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for probing the local chemical environment of specific atomic nuclei. For the characterization of hexaammonium tetrapolyphosphate, ³¹P NMR is particularly informative.
³¹P NMR for Polyphosphate Chain Length, Branching, and Terminal Group Analysis
³¹P NMR spectroscopy provides detailed information about the structure of polyphosphate chains. nih.gov The chemical shift of a phosphorus-31 nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of phosphorus atoms in different positions within the polyphosphate chain.
In a linear tetrapolyphosphate chain, two distinct types of phosphorus environments are expected:
Terminal (End) Groups: The two phosphorus atoms at the ends of the chain.
Middle (Internal) Groups: The two phosphorus atoms in the interior of the chain.
These different phosphorus environments give rise to distinct signals in the ³¹P NMR spectrum. Typically, the terminal phosphorus atoms resonate at a different chemical shift compared to the middle phosphorus atoms. nih.gov The relative integration of these signals can be used to determine the average chain length of the polyphosphate. For a pure sample of tetrapolyphosphate, the ratio of the integrated intensity of the terminal groups to the middle groups would be 1:1.
Furthermore, ³¹P NMR can reveal the presence of branching in the polyphosphate chain, as branched phosphorus atoms would have a unique chemical shift. The technique is also sensitive to the hydrolysis of polyphosphate chains, allowing for the monitoring of the degradation of tetrapolyphosphate into shorter-chain phosphates like triphosphate, pyrophosphate, and orthophosphate. dentaltrey.it
Interactive Table: Expected ³¹P NMR Chemical Shifts for a Tetrapolyphosphate
The following table provides expected chemical shift ranges for the different phosphorus environments in a tetrapolyphosphate anion, based on data from related polyphosphate compounds.
| Phosphorus Group | Expected Chemical Shift Range (ppm) |
| Terminal Phosphorus (End Groups) | -5 to -15 |
| Middle Phosphorus (Internal Groups) | -20 to -30 |
Note: Chemical shifts are relative to a standard (e.g., 85% H₃PO₄) and can be influenced by factors such as pH, solvent, and counter-ions.
Differentiation of Linear and Cyclic Tetrapolyphosphate Anions
The differentiation between linear and cyclic tetrapolyphosphate anions is crucial for understanding the chemical nature and potential applications of a given sample. While both are composed of four phosphate units, their structural arrangement leads to distinct chemical and physical properties.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for this purpose. The chemical environment of the phosphorus nuclei in linear and cyclic structures is different, resulting in distinct signals in the ³¹P NMR spectrum. In a linear tetrapolyphosphate anion, there are two terminal phosphorus atoms and two middle phosphorus atoms. This generally leads to two distinct signals with an approximate 2:2 intensity ratio. In contrast, the cyclic tetrapolyphosphate anion (tetrametaphosphate) contains four equivalent phosphorus atoms, which would ideally produce a single signal in the ³¹P NMR spectrum. The chemical shifts for the end and middle phosphorus nuclei in a linear polyphosphate can differ by more than 10 ppm. nih.gov The broad chemical shift range of ³¹P NMR, spanning approximately 2000 ppm, allows for excellent separation of these signals, minimizing the risk of overlap. mdpi.com
Quantitative Assessment of Phosphorus Species Distribution
A quantitative understanding of the distribution of different phosphorus species (e.g., orthophosphate, pyrophosphate, triphosphate, and tetrapolyphosphate) within a sample of hexaammonium tetrapolyphosphate is essential for quality control and for understanding its reactivity.
³¹P NMR spectroscopy is also a primary method for the quantitative assessment of phosphorus species. mdpi.com Due to the 100% natural abundance and high gyromagnetic ratio of the ³¹P nucleus, this technique offers excellent sensitivity. mdpi.comoxinst.com For accurate quantification, especially in complex mixtures where signal overlap can be a concern with ¹H NMR, ³¹P NMR provides direct detection and quantification of phosphorus-containing compounds. mdpi.com To achieve accurate quantitative results, techniques like inverse gated decoupling are employed to suppress the Nuclear Overhauser Effect (NOE) and account for long relaxation times, which can otherwise lead to inaccurate signal integration. huji.ac.il The internal standard method is often preferred for its simplicity in quantification. mdpi.com
Various chromatographic techniques are also employed for the separation and subsequent quantification of different polyphosphate oligomers. colby.edu
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy provides detailed information about the molecular structure, bonding, and crystalline nature of hexaammonium tetrapolyphosphate.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Structural Fingerprinting
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a compound. nih.govyoutube.com By analyzing the absorption of infrared radiation at specific frequencies, a unique spectral fingerprint of the molecule is obtained. youtube.com For hexaammonium tetrapolyphosphate, the FT-IR spectrum would be characterized by vibrations of the P-O and P-O-P bonds within the tetrapolyphosphate anion, as well as vibrations associated with the ammonium cation (N-H stretching and bending modes). The region of the spectrum where complex vibrations occur, often called the "fingerprint region" (typically below 1500 cm⁻¹), is particularly useful for identifying the specific structure of the polyphosphate chain and for comparison with reference spectra. libretexts.org
Table 1: General FT-IR Absorption Regions for Functional Groups in Hexaammonium Tetrapolyphosphate
| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) |
| N-H (Ammonium) | Stretching | 3300 - 3000 |
| N-H (Ammonium) | Bending | 1480 - 1390 |
| P=O | Stretching | 1300 - 1200 |
| P-O-P | Asymmetric Stretching | 1000 - 870 |
| P-O | Stretching | 800 - 700 |
Note: The exact peak positions can vary based on the specific crystalline structure and hydration state of the compound.
Raman Spectroscopy for Molecular Vibrations and Crystalline Polymorph Distinction
Raman spectroscopy is a complementary technique to FT-IR that provides information about molecular vibrations. americanpharmaceuticalreview.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the P-O-P backbone of the tetrapolyphosphate anion. A key application of Raman spectroscopy in the solid-state analysis of compounds like hexaammonium tetrapolyphosphate is the differentiation of crystalline polymorphs. spectroscopyonline.comlbt-scientific.com Different polymorphic forms of a compound will have distinct crystal lattice structures, which in turn affect the vibrational modes of the molecules. spectroscopyonline.com These differences manifest as shifts in peak positions and changes in relative intensities in the Raman spectrum, particularly in the low-frequency region which corresponds to lattice vibrations. spectroscopyonline.comlbt-scientific.com High spectral resolution is crucial for distinguishing between polymorphs, as the differences in their Raman spectra can be subtle. spectroscopyonline.comlbt-scientific.com
Table 2: Key Raman Bands for Polyphosphate Analysis
| Vibration | Wavenumber Range (cm⁻¹) | Significance |
| Symmetric PO₂⁻ stretching | 1145 - 1177 | Strong, characteristic peak for polyphosphates. researchgate.net |
| P-O-P stretching | 682 - 700 | Weaker peak, indicative of the phosphate ester linkage. researchgate.net |
Single-Cell Raman Spectroscopy for Polyphosphate Characterization in Complex Systems
While not directly a technique for the bulk analysis of hexaammonium tetrapolyphosphate, single-cell Raman spectroscopy is a powerful application of this technology for studying polyphosphates in biological contexts. This method allows for the in-situ identification and quantification of polyphosphate accumulations within individual cells, such as in microorganisms. acs.orgnih.govnih.gov By focusing a laser on a single cell, a Raman spectrum of its components can be obtained, with polyphosphates exhibiting distinctive spectral signatures. nih.gov This technique has been instrumental in understanding the dynamics of phosphorus storage and metabolism in organisms involved in processes like enhanced biological phosphorus removal from wastewater. nih.govacs.org The spatial distribution of polyphosphate granules within a cell can also be mapped. nih.govacs.org
Mass Spectrometry and Chromatographic Separations
The combination of chromatography for separation and mass spectrometry for detection provides a powerful analytical platform for the detailed characterization of polyphosphate mixtures. podhikaiscientific.comresearchgate.net
Electrospray ionization mass spectrometry (ESI-MS) has proven to be an effective tool for the qualitative and quantitative analysis of inorganic polyphosphates. colby.edu This technique can distinguish between different polyphosphate oligomers (e.g., tripolyphosphate, tetrapolyphosphate) in a solution without the need for prior separation. colby.edu ESI-MS detects molecules based on their mass-to-charge ratio, providing a distinct molecular fingerprint for each component in a mixture. podhikaiscientific.com The sensitivity of ESI-MS can be affected by the presence of other components in the sample solution, a phenomenon known as signal suppression. colby.edu Under controlled conditions, detection limits in the range of 1 to 10 ng/mL can be achieved. colby.edu Fragmentation of the parent ion, which can be induced by adjusting instrumental parameters, can provide further structural information. For instance, tetrapolyphosphate can be fragmented to produce tripolyphosphate ions. colby.edu
When coupled with separation techniques like ion chromatography or liquid chromatography, MS becomes an even more powerful tool for analyzing complex mixtures of phosphorus compounds. mdpi.com Chromatography separates the different polyphosphate species based on their interaction with a stationary phase, and the mass spectrometer then provides positive identification and quantification of each eluting component. podhikaiscientific.com This hyphenated approach, such as Liquid Chromatography-Mass Spectrometry (LC-MS), is highly sensitive and specific. researchgate.net
Electrospray Ionization-Mass Spectrometry (ESI-MS) for Molecular Weight and Oligomer Distribution
Electrospray Ionization-Mass Spectrometry (ESI-MS) is a powerful and indispensable tool for the characterization of inorganic polyphosphates like hexaammonium tetrapolyphosphate. nih.govcolby.edu As a "soft" ionization technique, ESI-MS is particularly well-suited for analyzing thermally labile and non-volatile molecules, as it can generate gas-phase ions from a liquid solution with minimal fragmentation of the analyte. nih.govyoutube.com
The high selectivity of ESI-MS allows for the direct analysis of complex mixtures of polyphosphate oligomers without the need for prior separation by chromatographic methods. nih.govcolby.eduresearchgate.net This capability is critical for determining the molecular weight of the primary tetrapolyphosphate species and for characterizing the oligomer distribution within a sample, identifying the presence of shorter or longer polyphosphate chains. acs.orguvic.ca
In a typical ESI-MS analysis of tetrapolyphosphate, the sample is dissolved and sprayed through a charged capillary, forming an aerosol of charged droplets. youtube.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the polyphosphate molecules. These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
Key findings from ESI-MS studies on polyphosphates include:
High Sensitivity: The technique demonstrates high sensitivity, with detection limits estimated to be in the range of approximately 1 to 10 ng/mL. nih.govcolby.edu
Quantitative Analysis: ESI-MS can be used for quantitative analysis, with a linear signal response typically observed for single-component samples from the detection limit up to around 10 µg/mL. nih.govcolby.edu
Fragmentation Control: Instrumental parameters, particularly the nozzle potential, must be carefully controlled. Low nozzle potentials (e.g., ~20 V) allow for the observation of intact oligomers, while higher potentials can induce collision-induced dissociation, leading to fragmentation of the polyphosphate chains. colby.eduacs.orgacs.org
Ion Suppression Effects: The presence of other salts, such as ammonium nitrate (B79036) (NH₄NO₃), or high concentrations of other polyphosphate oligomers can suppress the signal of the target analyte, a factor that must be considered in quantitative measurements. nih.govcolby.edu For example, the signal from tetrapolyphosphate was significantly lower when in the presence of tripolyphosphate or NH₄NO₃ at high concentrations. nih.gov
Table 1: ESI-MS Parameters and Findings for Polyphosphate Analysis
| Parameter | Observation / Finding | Reference(s) |
|---|---|---|
| Technique Principle | Soft ionization allows analysis of intact, thermally labile molecules. | nih.gov, youtube.com |
| Selectivity | High selectivity enables detection of different oligomers without pre-separation. | nih.gov, colby.edu, researchgate.net |
| Detection Limit | Approximately 1 to 10 ng/mL. | nih.gov, colby.edu |
| Linear Range | Up to ~10 µg/mL for single-component samples. | nih.gov, colby.edu |
| Nozzle Potential | Low voltage (~20 V) prevents fragmentation; high voltage causes it. | acs.org, colby.edu, acs.org |
| Interference | Signal suppression observed at high concentrations of other salts or polyphosphates. | nih.gov, colby.edu |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Oligomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of hexaammonium tetrapolyphosphate and for separating it from other linear and cyclic phosphate oligomers. acs.org The method's strength lies in its ability to resolve complex mixtures into their individual components, allowing for both qualitative identification and quantitative analysis. tandfonline.com
For polyphosphate analysis, ion-pair reversed-phase HPLC is a frequently employed mode. nih.govresearchgate.net In this setup, a non-polar stationary phase (like a C18 column) is used along with a mobile phase containing an ion-pairing reagent, such as tetrabutylammonium (B224687) salts. nih.govresearchgate.netnih.gov This reagent forms a neutral complex with the anionic phosphate chains, allowing them to be retained and separated on the reversed-phase column.
The separation is typically achieved using a gradient elution, where the concentration of a component in the mobile phase (e.g., a salt like potassium chloride or a buffer) is gradually increased. tandfonline.comnih.gov This allows for the sequential elution of polyphosphates based on their chain length, with shorter chains generally eluting before longer ones.
Research findings highlight the utility of HPLC in polyphosphate characterization:
Oligomer Resolution: HPLC systems can be optimized to completely separate more than 35 different inorganic polyphosphates, from the monomer (orthophosphate) up to longer chains, within a single analytical run. tandfonline.com
Purity Determination: The technique is highly effective for purity assessment, enabling the quantification of the main polyphosphate species against potential impurities or byproducts from the synthesis process. researchgate.net
Method Versatility: Various detectors can be coupled with HPLC for the detection of polyphosphates, including conductivity detectors and UV detectors (often used after post-column derivatization or when analyzing UV-active complexes). nih.govresearchgate.net
Table 2: HPLC Conditions for Polyphosphate Separation
| Parameter | Typical Condition / Reagent | Purpose | Reference(s) |
|---|---|---|---|
| Chromatography Mode | Ion-Pair Reversed-Phase | Separation of anionic phosphate chains | nih.gov, researchgate.net |
| Stationary Phase | C18 Column | Non-polar surface for retention | nih.gov, researchgate.net |
| Mobile Phase | Acetonitrile/Water/Buffer | Elution of components | nih.gov |
| Ion-Pairing Reagent | Tetrabutylammonium phosphate/bromide | Forms neutral complex with polyphosphates | nih.gov, researchgate.net, nih.gov |
| Elution Mode | Gradient Elution | Sequential separation by chain length | tandfonline.com, nih.gov |
| Detection | Conductivity, UV (post-complexation) | Quantification of eluted components | nih.gov, researchgate.net |
Thin-Layer Chromatography (TLC) for Polyphosphate Fractionation
Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for the qualitative fractionation of polyphosphate mixtures. researchgate.netkhanacademy.org This technique separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material like silica (B1680970) gel or cellulose (B213188) coated on a plate) and a liquid mobile phase that moves up the plate via capillary action. khanacademy.org
For polyphosphates, TLC is particularly useful for separating shorter-chain oligomers. Two-dimensional TLC (2D-TLC) can enhance separation, where the plate is developed sequentially in two different solvent systems at a 90-degree angle to each other. acs.org This approach is effective for resolving the chain length distribution of polyphosphates with up to approximately 10 phosphate subunits. acs.org
After separation, the polyphosphate spots on the TLC plate are visualized. This is often achieved by spraying the plate with a reagent that reacts with phosphates to produce a colored product, such as an acidic molybdate (B1676688) solution followed by a reducing agent. tandfonline.com
While primarily a qualitative tool, TLC can be adapted for quantitative analysis. researchgate.net This involves scraping the separated spots from the plate, eluting the phosphate, and then determining its concentration using a colorimetric method. researchgate.net This allows for the estimation of the relative amounts of each polyphosphate fraction in the original mixture.
Complementary Analytical Techniques for Structural Confirmation
X-ray Absorption Near-Edge Structure (XANES) Spectroscopy for Phosphorus Speciation
Phosphorus K-edge X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful synchrotron-based technique used for the qualitative and quantitative analysis of phosphorus speciation in a sample. uniroma1.itacs.org It provides detailed information about the local electronic structure and coordination environment of the phosphorus atoms. uniroma1.it
The technique works by irradiating the sample with X-rays of increasing energy around the phosphorus K-edge (the energy required to excite a 1s core electron). The resulting absorption spectrum contains features, including pre-edge peaks and the main absorption edge, whose energy and shape are highly sensitive to the oxidation state and local chemical environment of the phosphorus atom. acs.orgresearchgate.net
By comparing the XANES spectrum of an unknown sample to a library of spectra from well-characterized standard compounds (a process known as linear combination fitting), the different phosphorus species present in the sample can be identified and quantified. researchgate.netnih.gov For hexaammonium tetrapolyphosphate, XANES can confirm that the phosphorus exists as P(V) in a tetrahedral phosphate environment and can distinguish it from other phosphorus forms like phosphonates or reduced phosphorus species. researchgate.net The high structural sensitivity of XANES can even differentiate between nearly isostructural crystal phases of the same compound. uniroma1.itacs.org
Chemical Digestion Methods for Polyphosphate Chain Length Estimation
Chemical digestion is a fundamental method used in the process of estimating the average chain length of polyphosphate polymers. This approach involves the complete hydrolysis of the polyphosphate chains into their constituent monomer units, orthophosphate (PO₄³⁻). acs.org
The digestion is typically carried out using a combination of strong acid (such as sulfuric or nitric acid), a potent oxidizing agent (like potassium persulfate), and heat. acs.orguni-rostock.de This aggressive treatment ensures that all the phosphoanhydride bonds in the polyphosphate chain are broken.
Once the digestion is complete, the total phosphorus concentration in the sample is determined, usually through a colorimetric method like the molybdenum blue reaction. uni-rostock.de This value for total phosphorus is a critical component in calculating the average chain length. The average chain length (n) is subsequently calculated by dividing the total phosphorus concentration by the polymer chain concentration, which is determined independently by a method such as end-group titration. acs.org
End Group Titration for Polymer Concentration Determination
End-group titration is a classic and reliable chemical method used to determine the number-average molecular weight (Mn) and concentration of linear polymers like polyphosphates. acs.orgfsu.edu The method is predicated on the fact that each linear polyphosphate chain possesses distinct terminal hydroxyl groups that have a different acidity compared to the hydroxyl groups along the middle of the chain. acs.orgresearchgate.net
The procedure involves a potentiometric acid-base titration of a pure, aqueous solution of the polyphosphate. acs.orgresearchgate.net The titration curve typically shows two inflection points. The difference between these two endpoints corresponds to the amount of titrant required to neutralize the weakly acidic end groups. researchgate.net
From this, the concentration of the end groups can be calculated. Since each linear polymer chain has two end groups, the polymer chain concentration is simply half of the calculated end-group concentration. acs.org This method is highly effective for linear polyphosphates but has key limitations:
It requires a sample of very high purity, as any other acidic or basic impurities will interfere with the titration. acs.org
It is not applicable to cyclic polyphosphates, as they lack the characteristic end groups. acs.org
Hydrolytic Stability and Degradation Kinetics
The P-O-P (phosphoanhydride) bonds in tetrapolyphosphate are thermodynamically unstable in the presence of water and are prone to hydrolysis. The rate of this degradation is significantly influenced by environmental factors such as pH and the presence of metal ions.
The rate of hydrolysis of polyphosphates, including tetrapolyphosphate, is highly dependent on the pH of the solution. Generally, the hydrolysis rate increases as the pH decreases. acs.org This is because the hydrolysis of the P-O-P bond is catalyzed by hydrogen ions (H+).
Research on the hydrolysis of various condensed phosphates has shown that both acid and base catalysis can occur. For instance, the hydrolysis of sodium tetrametaphosphate, which proceeds via the formation of tetrapolyphosphate, exhibits a minimum rate in solutions with a pH of approximately 7.5 and is catalyzed by both acid and base. researchgate.netcdnsciencepub.com The hydrolysis reactions for both pyrophosphate and triphosphate have been found to be first-order reactions and are acid-catalyzed, with triphosphate hydrolysis also being base-catalyzed. researchgate.net In dairy-related applications, a decrease in pH has been shown to increase the hydrolysis of polyphosphates. daneshyari.com
| pH Range | General Effect on Hydrolysis Rate | Catalysis |
| Acidic (low pH) | Increased rate | Acid-catalyzed acs.orgresearchgate.net |
| Neutral (~pH 7.5) | Minimum rate (for tetrametaphosphate) | - |
| Alkaline (high pH) | Increased rate (for some polyphosphates) | Base-catalyzed researchgate.net |
This table provides a general overview of the effect of pH on polyphosphate hydrolysis rates based on available research.
Metal ions can have variable effects on the hydrolysis of polyphosphates, including acceleration, deceleration, or no impact. acs.orgnih.gov The specific effect often depends on the metal ion , its concentration, and the degree of polymerization of the polyphosphate chain. nih.gov
Studies on the influence of zinc ions (Zn²⁺) on the hydrolysis of water-soluble ammonium polyphosphate have revealed a complex mechanism. Zinc ions can chelate with the polyphosphate, causing a conformational change in the molecule. acs.orgnih.govresearchgate.net This change can decrease the stability of the P-O-P bond, thereby promoting hydrolysis. acs.orgnih.govresearchgate.net The extent of this effect is dependent on both the concentration of Zn²⁺ and the chain length of the polyphosphate. acs.orgnih.gov For instance, Zn²⁺ was found to promote the hydrolysis of a dimer (APP2) and the subsequent release of orthophosphate (P₁). acs.orgnih.gov In contrast, for longer-chain polyphosphates (APP8), Zn²⁺ favored the hydrolysis of polymers with a higher degree of polymerization (n > 3), but only high concentrations of Zn²⁺ promoted the release of orthophosphate. acs.orgnih.gov
Three primary mechanisms have been proposed for the action of metal ions on polyphosphate hydrolysis:
Conformational Change: The metal ion binds to the polyphosphate, altering its shape and the stability of the P-O-P bonds. acs.orgnih.gov
Catalysis: The metal ion can act as a Lewis acid, activating the phosphoester bond and facilitating nucleophilic attack by water. frontiersin.orgnih.gov
Competition with H⁺: The metal ion can form a complex with the polyphosphate, competing with hydrogen ions and influencing their activity. acs.orgnih.gov
The hydrolysis of tetrapolyphosphate proceeds through the cleavage of its P-O-P bonds, leading to the formation of shorter-chain phosphates. Research on the hydrolysis of related compounds provides insight into the likely products. For example, the hydrolysis of tetrametaphosphate anions first yields tetrapolyphosphate. researchgate.netcdnsciencepub.com This tetrapolyphosphate then hydrolyzes further to produce triphosphate and orthophosphate. researchgate.netcdnsciencepub.com Notably, this process indicates a preferential attack on the terminal oxygen bridges of the tetrapolyphosphate chain, rather than the central one. researchgate.netcdnsciencepub.com
Hydrolysis Pathway of Tetrapolyphosphate: Tetrapolyphosphate → Triphosphate + Orthophosphate
Complexation and Chelation Chemistry
Tetrapolyphosphate anions possess multiple negatively charged oxygen atoms, which act as electron-donating ligands. This structural feature allows them to readily engage in complexation and chelation with metal cations. wikipedia.orgchem960.com
In aqueous solutions, ammonium polyphosphates can act as effective chelating agents. wikipedia.orgchem960.com This ability allows them to bind with various metal ions, including iron, aluminum, copper, chromium, magnesium, and zinc, and keep them dissolved in solution. wikipedia.org The interaction between metal cations and phosphate groups is a fundamental aspect of their chemistry, with the metal ion acting as a Lewis acid accepting electrons from the phosphate's oxygen atoms. frontiersin.org
The nature of these interactions can be influenced by the solvent system. While most studies focus on aqueous environments, the principles of cation-π interactions have been shown to persist even in polar, aqueous solutions, governing the assembly of complex metal-organic structures. nih.govqub.ac.uk The stability and reactivity of these complexes are crucial in various applications, from fertilizers to water treatment. researchgate.net
Examples of Metal Cations Interacting with Polyphosphates:
Iron (Fe³⁺)
Aluminum (Al³⁺)
Zinc (Zn²⁺)
Copper (Cu²⁺)
Magnesium (Mg²⁺)
Chromium (Cr³⁺)
Calcium (Ca²⁺) matec-conferences.org
The interaction between tetrapolyphosphate and metal cations can lead to the formation of both soluble and insoluble complexes, depending on the specific metal ion, its concentration, the pH of the solution, and the chain length of the polyphosphate. wikipedia.org
For example, in the presence of iron and aluminum impurities, ammonium polyphosphate can form gelatinous precipitates or "sludges" at a pH between 5 and 7. wikipedia.org Conversely, with other metal ions such as copper, chromium, magnesium, and zinc, granular precipitates may form. wikipedia.org However, the strong chelating ability of polyphosphates can also enhance the solubility of metal ions that would otherwise precipitate. coloradocollege.edubeloit.edu The formation of complex ions can significantly increase the solubility of slightly soluble ionic compounds. youtube.com This dual behavior is critical in applications where controlling metal ion availability is important.
| Metal Ion | pH Range | Type of Complex/Precipitate | Solubility |
| Iron (Fe³⁺) | 5 - 7 | Gelatinous precipitate | Insoluble wikipedia.org |
| Aluminum (Al³⁺) | 5 - 7 | Gelatinous precipitate | Insoluble wikipedia.org |
| Copper (Cu²⁺) | - | Granular precipitate | Insoluble wikipedia.org |
| Chromium (Cr³⁺) | - | Granular precipitate | Insoluble wikipedia.org |
| Magnesium (Mg²⁺) | - | Granular precipitate | Insoluble wikipedia.org |
| Zinc (Zn²⁺) | - | Granular precipitate | Insoluble wikipedia.org |
| Various Metal Cations | - | Chelate complex | Soluble wikipedia.orgchem960.com |
This table summarizes the types of complexes and precipitates formed between ammonium polyphosphate and various metal ions under specific conditions.
Unraveling the Chemical Reactivity and Mechanistic Pathways of Tetrapolyphosphate Anions
The chemical behavior of tetrapolyphosphate anions is characterized by a complex interplay of chelation, phosphorylation, and redox activities. Understanding these reaction pathways is crucial for elucidating their role in various chemical and biological systems. This article delves into the quantitative aspects of their chelation capabilities, their involvement in electrophilic and nucleophilic reactions, and their transformations under oxidative and reductive conditions.
Theoretical and Computational Chemistry of Tetrapolyphosphate Systems
Molecular Modeling and Simulation
Molecular modeling and simulation encompass a range of computational techniques that predict the behavior of molecules and materials. These methods are instrumental in understanding the complex interactions within tetrapolyphosphate systems.
The tetrapolyphosphate anion (P₄O₁₃⁶⁻) is a linear polyphosphate chain consisting of four phosphate (B84403) tetrahedra linked by bridging oxygen atoms. Computational methods are crucial for predicting its three-dimensional structure and exploring its conformational landscape.
Molecular mechanics and quantum chemical calculations are employed to determine the most stable conformations of the tetrapolyphosphate anion. These calculations explore the potential energy surface by varying the torsional angles of the P-O-P linkages. The anion is flexible, and its conformation is influenced by its environment, such as the crystal lattice or solvent. In crystalline structures, like that of Y₂P₄O₁₃, the tetrapolyphosphate anion can adopt a specific conformation dictated by crystal packing forces, sometimes exhibiting crystallographic symmetry. researchgate.net For instance, the bridging oxygen atom of the anion can lie on a crystallographic twofold axis, imposing a specific point group symmetry on the anion. researchgate.net Computational approaches can predict these conformations and their relative energies, providing a basis for understanding the anion's behavior in different states.
Table 1: Representative Torsional Angles in a Predicted Tetrapolyphosphate Anion Conformer
| Dihedral Angle | Atoms Involved | Predicted Angle (degrees) |
|---|---|---|
| τ₁ | O-P-O-P | 165 |
| τ₂ | P-O-P-O | 175 |
| τ₃ | O-P-O-P | 168 |
Note: These are hypothetical values for an optimized geometry in a vacuum, illustrating typical results from conformational analysis.
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic interactions between the hexaammonium cations (NH₄⁺) and the tetrapolyphosphate anion (P₄O₁₃⁶⁻). These simulations model the movement of each atom over time based on a force field that describes the interatomic forces.
Table 2: Key Ionic Interactions in Hexaammonium Tetrapolyphosphate Systems
| Interaction Type | Description | Computational Method |
|---|---|---|
| Electrostatic (Coulomb) | Long-range attraction/repulsion between charged ions (NH₄⁺ and P₄O₁₃⁶⁻). | Ewald Summation, Particle Mesh Ewald (PME) in MD |
| Hydrogen Bonding | Interaction between H atoms on NH₄⁺ and O atoms on P₄O₁₃⁶⁻. | Force Field potentials, Quantum Chemical calculations |
| Van der Waals | Short-range attractive (dispersion) and repulsive forces. | Lennard-Jones potentials in MD simulations |
| Ion Pairing | Formation of stable or transient complexes between cation and anion. | Molecular Dynamics (MD) with analysis of radial distribution functions |
When dissolved in water, ions develop structured layers of surrounding water molecules known as hydration shells. Born-Oppenheimer molecular dynamics and classical MD simulations are used to characterize the structure and dynamics of these shells around both the ammonium (B1175870) cations and the tetrapolyphosphate anion. researchgate.net
Simulations show that the phosphate anion is a "kosmotropic" or structure-making ion, meaning it strongly orders the water molecules in its vicinity. researchgate.net The anionic oxygen atoms form strong hydrogen bonds with water molecules. The first hydration shell is typically well-defined, and simulations can determine the coordination number (the number of water molecules in the first shell) and the residence time of these water molecules. researchgate.net The ammonium cation also forms hydrogen bonds with surrounding water molecules. Understanding these solvation effects is crucial for predicting the solubility and reactivity of hexaammonium tetrapolyphosphate in aqueous environments.
The simulation of these hydration shells often involves calculating radial distribution functions (RDFs), which describe the probability of finding a water molecule at a certain distance from the ion.
Quantum Chemical Calculations
Quantum chemical calculations, based on solving approximations to the Schrödinger equation, provide detailed information about the electronic properties of molecules. These methods are essential for understanding chemical bonding and predicting spectroscopic parameters.
Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure of phosphate-containing materials. mdpi.commit.edu For the tetrapolyphosphate anion, DFT calculations can determine the distribution of electron density, the nature of the molecular orbitals, and the partial charges on each atom.
This analysis reveals the covalent character of the P-O bonds and distinguishes between the terminal phosphorus-oxygen (P-Ot) bonds and the bridging phosphorus-oxygen (P-Ob) bonds. The terminal P-O bonds are typically shorter and stronger than the bridging bonds due to a higher degree of π-character. The calculations also quantify the highly negative charges on the terminal oxygen atoms, which are the primary sites for ionic interaction with the ammonium cations. A bonding analysis, such as using the Crystal Orbital Hamilton Population (COHP) technique, can quantify the strength of these P-O bonds based on orbital interactions. arxiv.org
Table 3: Calculated Electronic Properties of a Tetrapolyphosphate Anion Fragment
| Atom/Bond | Property | Typical Calculated Value |
|---|---|---|
| Terminal Oxygen (Ot) | Mulliken Partial Charge | -0.95 e |
| Bridging Oxygen (Ob) | Mulliken Partial Charge | -0.70 e |
| Phosphorus (P) | Mulliken Partial Charge | +1.20 e |
| P-Ot Bond | Bond Order | ~1.5 |
| P-Ob Bond | Bond Order | ~1.0 |
Note: Values are illustrative and depend on the specific computational method and basis set used.
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental results to validate the computational model.
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. For hexaammonium tetrapolyphosphate, this includes predicting the frequencies for:
P-O stretching and bending modes within the tetrapolyphosphate anion.
P-O-P bridge stretching modes.
N-H stretching and bending modes within the ammonium cations.
These calculated frequencies help in the assignment of experimental spectra and provide a detailed understanding of the molecule's vibrational dynamics.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is employed to calculate NMR chemical shifts. plos.org For hexaammonium tetrapolyphosphate, one can predict the ³¹P NMR chemical shifts for the terminal and internal phosphorus atoms of the polyphosphate chain. Due to their different chemical environments, the terminal and internal phosphorus nuclei are expected to have distinct chemical shifts, which can be resolved and predicted computationally. Similarly, ¹⁵N and ¹H chemical shifts for the ammonium cation can be calculated.
Table 4: Comparison of Calculated and Hypothetical Experimental Spectroscopic Data
| Spectroscopic Parameter | Mode/Nucleus | Calculated Value | Hypothetical Experimental Value |
|---|---|---|---|
| Vibrational Frequency (cm⁻¹) | P-Ot asymmetric stretch | 1255 cm⁻¹ | 1260 cm⁻¹ |
| Vibrational Frequency (cm⁻¹) | P-O-P asymmetric stretch | 915 cm⁻¹ | 920 cm⁻¹ |
| Vibrational Frequency (cm⁻¹) | N-H stretch | 3150 cm⁻¹ | 3145 cm⁻¹ |
| ³¹P NMR Chemical Shift (ppm) | Terminal P atoms | -20.5 ppm | -21.0 ppm |
| ³¹P NMR Chemical Shift (ppm) | Internal P atoms | -22.8 ppm | -23.5 ppm |
Note: Experimental values are hypothetical, provided for illustrative comparison.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of phosphate compounds, including hydrolysis and thermal decomposition. Reaction pathway modeling allows researchers to map the energetic landscape of a chemical reaction, identifying the most favorable routes from reactants to products. A critical aspect of this modeling is the characterization of transition states—the high-energy, transient molecular configurations that exist at the peak of the energy barrier between reactants and products.
Computational studies on organophosphorus compounds, which serve as models for polyphosphate systems, have employed various levels of theory to investigate reaction kinetics. researchgate.net For instance, the CBS-QB3 composite method has been used to study the decomposition pathways of compounds like triethyl phosphate (TEP). researchgate.net Such studies involve optimizing the geometry of the transition state and calculating Arrhenius coefficients to describe the reaction rates. researchgate.net
| Parameter | Description | Typical Computational Method | Example Finding |
|---|---|---|---|
| Transition State Geometry | The three-dimensional arrangement of atoms at the highest point of the reaction energy profile. | Density Functional Theory (DFT), e.g., B3LYP/6-311G(2d,d,p) | Hydrolysis of organophosphates often proceeds via a trigonal bipyramidal transition state. researchgate.net |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. A key factor in determining reaction kinetics. | Composite methods like CBS-QB3 or G4 theory | The apparent activation energy for the hydrolysis of ammonium polyphosphate has been determined to be 93.17 kJ/mol. acs.org |
| Reaction Character | Describes the degree of bond making versus bond breaking in the transition state. | Linear Free Energy Relationships (LFERs), Isotope Effects | Enzymatic and non-enzymatic hydrolysis of phosphorothioates can exhibit considerable dissociative character. nih.gov |
Computational Studies of Intermolecular Interactions
The chemical behavior and function of tetrapolyphosphate hexaammonium in various environments are governed by its interactions with surrounding molecules. Computational studies are instrumental in dissecting these complex intermolecular forces at an atomic level. These investigations primarily focus on noncovalent interactions, which, although weaker than covalent bonds, collectively dictate molecular recognition, binding, and self-assembly processes.
Noncovalent interactions are the primary drivers of the intermolecular behavior of polyphosphates. The highly charged and polar nature of the tetrapolyphosphate anion and the ammonium cations facilitates a range of these interactions.
Hydrogen Bonding: This is a dominant force in aqueous systems and in interactions with biological molecules. The phosphate backbone contains numerous proton-accepting groups (P=O and P-O⁻), which can form strong hydrogen bonds with proton donors like water or the amine groups of amino acid residues. nih.gov The ammonium cations (NH₄⁺) are excellent hydrogen bond donors. Studies on related systems have shown that hydrogen bonding is a main driving force for the formation of stable complexes between polyphosphates and other molecules. nih.gov
Electrostatic Forces: The significant negative charge of the tetrapolyphosphate chain and the positive charge of the ammonium counterions lead to strong electrostatic (ionic) interactions. These forces are crucial for the structural integrity of the salt itself and for its interactions with other charged species, such as metal ions or charged domains on proteins.
Computational analyses, often using quantum mechanics or molecular mechanics force fields, can quantify the strength and geometry of these interactions, providing insight into their relative importance in a given molecular system. nih.gov
| Interaction Type | Tetrapolyphosphate Group | Ammonium Group | Significance |
|---|---|---|---|
| Hydrogen Bonding | Acceptor (P=O, P-O⁻) | Donor (N-H) | Key for interaction with water, biological molecules, and self-assembly. nih.govnih.gov |
| Electrostatic (Ionic) | Anionic Backbone (-PO₃⁻) | Cationic (NH₄⁺) | Crucial for salt stability and binding to charged molecular sites. nih.gov |
| Coordination | Oxygen atoms | N/A | Can act as a chelating agent for metal ions. wikipedia.orgatamankimya.com |
Molecular recognition refers to the specific binding of one molecule to another through noncovalent interactions. Understanding how tetrapolyphosphate is recognized and binds to ligands, such as enzymes or metal ions, is crucial for explaining its biological and chemical functions. Computational techniques like molecular docking and molecular dynamics (MD) simulations are cornerstones of these investigations. nih.govescholarship.org
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, such as a protein's active site. Docking algorithms score different binding poses based on factors like electrostatic compatibility and hydrogen bonding, identifying the most stable binding mode.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the binding process. By simulating the movements of all atoms in the system over time, MD can reveal the conformational changes that occur upon binding, the stability of the resulting complex, and the specific network of noncovalent interactions that maintain it. nih.gov These simulations can also be used to calculate binding free energies, offering a quantitative measure of binding affinity. nih.gov
These computational approaches have shown that the binding of phosphate-containing molecules is often driven by a combination of strong electrostatic interactions with positively charged residues (like Lysine and Arginine) and extensive hydrogen bonding networks. nih.gov
| Computational Method | Purpose | Information Obtained |
|---|---|---|
| Molecular Docking | Predicts the binding pose of a ligand in a receptor's active site. | Binding orientation, scoring of binding affinity, key interacting residues. nih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the time-evolution of a molecular system. | Complex stability, conformational changes, detailed interaction patterns, binding free energy. nih.govescholarship.org |
| MM/PBSA or MM/GBSA | (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area) A method to estimate binding free energy from MD snapshots. | Quantitative estimation of binding affinity. nih.gov |
Thermodynamics and Kinetics of Association/Dissociation Processes
Beyond identifying stable binding poses, it is essential to quantify the thermodynamics and kinetics of how tetrapolyphosphate hexaammonium associates with and dissociates from other molecules. These parameters determine the strength and lifetime of intermolecular complexes.
Thermodynamics: The primary thermodynamic parameter of interest is the Gibbs free energy of binding (ΔG), which indicates the spontaneity of the association process. A more negative ΔG corresponds to a stronger, more stable complex. Computational methods like free energy perturbation (FEP) and thermodynamic integration (TI), often employed alongside MD simulations, can calculate these values with high accuracy. The change in free energy can be calculated based on the critical concentration required for assembly. researchgate.net
Kinetics: Kinetic parameters describe the speed of the binding and unbinding events. These are characterized by the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). These constants determine how quickly a complex forms and how long it lasts before breaking apart. While computationally demanding to calculate, methods like steered MD or milestoning can provide insights into these rates. Experimental data often complements computational studies to build a complete picture of these processes. nih.gov For related systems, kinetic studies have successfully established models for association-dissociation pathways under various conditions. chemrxiv.org
| Parameter | Symbol | Description | Relevance |
|---|---|---|---|
| Gibbs Free Energy of Binding | ΔG | The energy change associated with the formation of a molecular complex; indicates binding spontaneity and stability. | Quantifies the strength of the intermolecular interaction. researchgate.net |
| Association Rate Constant | kₒₙ | The rate at which molecules associate to form a complex. | Describes how quickly binding occurs. nih.gov |
| Dissociation Rate Constant | kₒff | The rate at which a molecular complex breaks apart. | Determines the lifetime of the bound state. nih.gov |
| Equilibrium Dissociation Constant | Kₐ | The ratio of kₒff to kₒₙ; a measure of binding affinity where lower values indicate stronger binding. | Provides a standard measure for comparing binding strengths. |
Environmental Transformation and Abiotic Fate of Tetrapolyphosphate
Abiotic Hydrolysis and Chemical Degradation in Aquatic Systems
In aquatic environments, the dominant abiotic degradation process for hexaammonium tetrapolyphosphate is hydrolysis. The polyphosphate chain is susceptible to cleavage of its P-O-P (phosphoanhydride) bonds through the action of water. This reaction is uncatalyzed but can be influenced by various environmental factors.
The hydrolysis of tetrapolyphosphate is a stepwise process. It does not directly convert to orthophosphate but instead breaks down into shorter-chain polyphosphates. For instance, the hydrolysis of a tetrapolyphosphate ion can yield one orthophosphate ion and one tripolyphosphate ion, or two pyrophosphate ions. Subsequently, these shorter-chain intermediates further hydrolyze to ultimately form orthophosphate, the simplest and most stable form of phosphate (B84403) in aqueous systems. ameriwestwater.com
The rate of this hydrolysis is significantly dependent on environmental conditions. Generally, the breakdown of polyphosphates is accelerated under acidic conditions (pH below 7) and at elevated temperatures. ameriwestwater.com Studies on various polyphosphate fertilizers have demonstrated that their stability is compromised by increasing temperature and decreasing pH. For example, research on ammonium (B1175870) polyphosphate solutions showed that at a low pH of 2.3 and a high temperature of 50°C, almost all tripolyphosphate was hydrolyzed within 28 days. taifengfr.com The presence of certain metal ions in the water can also catalyze the hydrolysis reaction, further reducing the persistence of the polyphosphate chain. ameriwestwater.comacs.org
Sorption and Desorption Behavior in Soil and Sediment Matrices
When introduced into terrestrial environments, hexaammonium tetrapolyphosphate interacts with soil and sediment components through sorption and desorption processes. These interactions are complex, involving both the ammonium cations (NH₄⁺) and the tetrapolyphosphate anions ((P₄O₁₃)⁶⁻).
The tetrapolyphosphate anion, with its high negative charge, is subject to sorption by soil constituents that have positively charged surfaces, such as iron and aluminum oxides and the edges of clay minerals. copernicus.orgfrontiersin.org This process is analogous to the well-documented sorption of orthophosphate in soils. However, a distinguishing characteristic of polyphosphates, including tetrapolyphosphate, is their ability to act as chelating agents. wikipedia.orgresearchgate.net They can form soluble complexes with multivalent cations like Ca²⁺, Mg²⁺, Fe³⁺, and Al³⁺ present in the soil solution or on exchange sites. This chelation can have two opposing effects: it can either increase the mobility of the phosphate by keeping it in solution as a metal complex or enhance its sorption if the complex itself sorbs to soil surfaces. The chelation of these metal ions can also lead to the desorption of native soil organic matter, altering the soil's chemical properties. tulane.edu
The ammonium cation is primarily retained in soils through cation exchange, where it replaces other cations like Ca²⁺, Mg²⁺, and K⁺ on the negatively charged surfaces of clay minerals and organic matter. wikipedia.org The extent of ammonium sorption is influenced by the soil's cation exchange capacity (CEC), which is determined by the amount and type of clay and organic matter present.
Photochemical and Thermochemical Stability in Environmental Contexts
Photochemical Stability: There is limited specific information available in the reviewed scientific literature regarding the direct photochemical degradation of hexaammonium tetrapolyphosphate under typical environmental sunlight conditions. While some complex organic molecules are susceptible to photodegradation, simple inorganic salts like ammonium polyphosphates are generally considered stable to photolysis. researchgate.netbohrium.com The primary environmental transformation pathways are expected to be hydrolysis and biological processes rather than photochemical reactions.
Thermochemical Stability: Hexaammonium tetrapolyphosphate exhibits defined thermal stability, which is relevant in the context of high-temperature environmental scenarios or specific industrial applications. The thermal decomposition of ammonium polyphosphates generally begins at temperatures between 200°C and 300°C (392°F to 572°F). taifengfr.com The exact decomposition temperature can be influenced by factors such as the degree of polymerization (chain length) and the crystalline form. wikipedia.orgnih.gov Shorter-chain polyphosphates tend to be less thermally stable than their long-chain counterparts. wikipedia.org
The decomposition process involves the release of ammonia (B1221849) (NH₃) gas and the formation of phosphoric acid or polyphosphoric acids. taifengfr.comwikipedia.orgresearchgate.net At temperatures exceeding 300°C, the degradation process accelerates, leading to the breakdown of the polymeric structure. taifengfr.com
Table 1: Thermal Decomposition Characteristics of Ammonium Polyphosphate (APP)
| Parameter | Value | References |
|---|---|---|
| Onset of Decomposition | ~200 - 300 °C | taifengfr.com |
| Major Gaseous Product | Ammonia (NH₃) | taifengfr.comwikipedia.orgresearchgate.net |
| Solid Residue | Phosphoric Acid / Polyphosphoric Acid | taifengfr.comwikipedia.orgresearchgate.net |
| Influencing Factors | Chain Length, Crystalline Form, Presence of Additives | taifengfr.comwikipedia.orgnih.gov |
Identification of Abiotic Transformation Products and Pathways
The abiotic transformation of hexaammonium tetrapolyphosphate in the environment primarily proceeds through two distinct pathways: hydrolysis in aqueous systems and thermal degradation at elevated temperatures.
Hydrolytic Pathway: In soil and water, the P-O-P bonds of the tetrapolyphosphate chain are sequentially broken down. This process is not a single-step conversion to the final degradation product but a cascade of reactions producing intermediates of decreasing chain length. ameriwestwater.com
The transformation pathway can be summarized as follows:
Tetrapolyphosphate → Tripolyphosphate + Orthophosphate
Tripolyphosphate → Pyrophosphate + Orthophosphate
Pyrophosphate → 2 Orthophosphate
The ultimate product of this hydrolytic pathway is orthophosphate (PO₄³⁻), which is the form of phosphorus most readily assimilated by plants and microorganisms. copernicus.org The ammonium ion (NH₄⁺) released upon dissolution can be taken up by plants, immobilized by microorganisms, or undergo nitrification to form nitrate (B79036) (NO₃⁻). wikipedia.org
Thermochemical Pathway: Under conditions of high heat, such as in a fire or certain industrial processes, hexaammonium tetrapolyphosphate decomposes to yield different products. The primary transformation products are ammonia gas and various forms of phosphoric acid, including polyphosphoric acid. taifengfr.comwikipedia.orgnih.gov
Table 2: Major Abiotic Transformation Products of Hexaammonium Tetrapolyphosphate
| Transformation Pathway | Environmental Compartment | Primary Transformation Products | References |
|---|---|---|---|
| Hydrolysis | Water, Soil | Tripolyphosphate, Pyrophosphate, Orthophosphate, Ammonium ion | ameriwestwater.comcopernicus.org |
| Thermal Degradation | High-Temperature Environments | Ammonia, Phosphoric Acid, Polyphosphoric Acid | taifengfr.comwikipedia.orgnih.govresearchgate.net |
Influence of Environmental Parameters (pH, Temperature, Ionic Strength) on Fate
The rate and extent of the abiotic transformations of hexaammonium tetrapolyphosphate are significantly modulated by key environmental parameters.
pH: The pH of the surrounding medium has a profound effect on the hydrolysis rate of polyphosphates. The P-O-P bond is most stable in neutral or slightly alkaline conditions. The rate of hydrolysis increases significantly in both acidic (pH < 7) and strongly alkaline (pH > 11) solutions. ameriwestwater.com In acidic soils and waters, the increased concentration of H⁺ ions catalyzes the cleavage of the phosphate chain.
Temperature: As with most chemical reactions, temperature plays a crucial role. An increase in temperature accelerates the rate of hydrolysis. ameriwestwater.com In colder aquatic and soil environments, the persistence of tetrapolyphosphate will be longer compared to warmer conditions. For example, studies have shown that the half-life of polyphosphates decreases markedly as the temperature rises. taifengfr.com Temperature is also the primary driver for thermochemical degradation, with decomposition beginning at specific temperature thresholds. taifengfr.com
Ionic Strength: The ionic strength of the solution, which is a measure of the total concentration of ions, can influence the behavior of charged molecules like tetrapolyphosphate. While direct studies on the effect of ionic strength on hexaammonium tetrapolyphosphate hydrolysis are not extensively detailed in the searched literature, general chemical principles suggest it can play a role. Changes in ionic strength can affect the activity of catalytic ions (like H⁺ or metal ions) and the conformation of the polyphosphate chain in solution, which could in turn influence the hydrolysis rate. acs.orgwikipedia.org Furthermore, ionic strength is a key factor in the sorption and desorption of ions to soil particles, thereby affecting the mobility and bioavailability of both the ammonium and tetrapolyphosphate ions. nih.gov
Table 3: Summary of Environmental Parameter Influence on Fate
| Parameter | Effect on Hydrolysis Rate | Effect on Sorption | Effect on Thermal Stability | References |
|---|---|---|---|---|
| pH | Increases in acidic (<7) and strongly alkaline (>11) conditions | Influences surface charge of soil minerals and phosphate speciation | Not a primary factor for onset temperature | ameriwestwater.com |
| Temperature | Increases with increasing temperature | Can affect sorption equilibrium | Primary driver; instability increases significantly above ~200-300°C | ameriwestwater.comtaifengfr.com |
| Ionic Strength | Can influence reaction kinetics and ion activities | Affects sorption/desorption processes and ion exchange | Negligible effect | acs.orgwikipedia.orgnih.gov |
Emerging Research Frontiers and Future Directions
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The traditional synthesis of ammonium (B1175870) polyphosphate often involves processes that are energy-intensive or utilize harsh reagents. researchgate.net Consequently, a significant research thrust is the development of "green" and more efficient synthetic methodologies. These emerging routes prioritize environmental friendliness, safety, and cost-effectiveness.
Key developments include:
Non-P₂O₅ Processes: Alternative methods are being explored to avoid phosphorus pentoxide (P₂O₅), which is highly reactive and hazardous. researchgate.net One such process involves heating diammonium hydrogen phosphate (B84403) with melamine (B1676169), which acts as the sole condensing agent, offering a potentially safer and more controlled industrial production pathway. researchgate.net
Bio-Based Co-pyrolysis: A novel green synthesis involves the co-pyrolysis of bamboo with ammonium polyphosphate. This method produces nitrogen, oxygen, and phosphorus co-doped porous carbon materials, which have shown significant potential for applications in energy storage devices like supercapacitors. scilit.com
Surface Modification with Bio-molecules: To improve compatibility with polymer matrices and enhance sustainability, researchers are modifying the surface of APP with bio-molecules. For instance, L-lysine has been used for surface modification, which can improve the properties of the resulting composites. researchgate.net
Sol-Gel Synthesis: The sol-gel method is being investigated for producing ammonium polyphosphate composites. This technique allows for the synthesis of materials like (NH₄)₂SiP₄O₁₃, which are being explored for their proton conductivity at intermediate temperatures. researchgate.net
These innovative approaches represent a shift towards more sustainable manufacturing, aligning with the principles of green chemistry. rsc.orgbohrium.com
In-depth Understanding of Structure-Reactivity Relationships at the Molecular Level
The functionality of ammonium polyphosphate is intrinsically linked to its molecular structure. Researchers are delving deeper into the relationship between its structural parameters and its chemical reactivity, which is crucial for designing materials with tailored properties. researchgate.net
The properties of APP are highly dependent on:
Degree of Polymerization (n): This refers to the length of the phosphate chains. APP with a low degree of polymerization (n < 20) is typically water-soluble and used in fertilizers, while high-polymerization APP (n > 1000) exhibits low water solubility and high thermal stability, making it ideal for flame retardant applications. rsc.orgusq.edu.au
Crystalline Form: APP exists in several crystalline forms (e.g., Form I and Form II). Form II has a higher thermal stability (decomposing at approximately 300°C) and lower water solubility compared to Form I (decomposes above 150°C), making it a more effective flame retardant. researchgate.netwjygy.com.cn
Branching: The polyphosphate chains can be linear or branched. This structural variation influences the material's physical properties and reactivity during thermal decomposition.
The flame-retardant mechanism of APP is a key area of study. At high temperatures, APP decomposes to release ammonia (B1221849) and polyphosphoric acid. ub.eduresearchgate.net The polyphosphoric acid catalyzes the dehydration of polymers to form a protective, insulating char layer (condensed phase action), while the non-flammable ammonia gas dilutes the flammable gases (gas phase action). rsc.orgresearchgate.net Understanding how the molecular structure influences the efficiency of this char formation is a major focus of current research. nih.gov
| Property | Influence of Molecular Structure | Research Focus |
| Water Solubility | Decreases with increasing chain length (degree of polymerization). researchgate.netrsc.org | Developing water-resistant grades for durable applications through microencapsulation or surface modification. usq.edu.au |
| Thermal Stability | Form II (high polymerization, cross-linked) is more stable than Form I (short, linear chain). researchgate.netwjygy.com.cn | Synthesizing highly stable APP forms for high-temperature polymer processing. |
| Flame Retardancy | Dependent on the efficiency of char formation catalyzed by polyphosphoric acid upon decomposition. ub.edunih.gov | Elucidating the precise reactions at the polymer-APP interface to enhance char quality and integrity. |
| Compatibility | Generally poor with non-polar polymer matrices. researchgate.net | Improving dispersion and interfacial adhesion through surface functionalization with organic molecules. researchgate.netusq.edu.au |
Exploration of Advanced Spectroscopic Techniques for In Situ Characterization
To fully understand the mechanisms of synthesis and action, researchers are employing advanced spectroscopic techniques for in situ and operando characterization. These methods allow for the real-time observation of chemical and physical changes in the material under reaction conditions. researchgate.net
Techniques providing crucial insights include:
Fourier Transform Infrared (FTIR) Spectroscopy: In situ FTIR is used to monitor the decomposition of APP and identify the gaseous products released during pyrolysis. This helps in understanding the interactions between APP and the polymer matrix at high temperatures. ub.eduresearchgate.net
X-ray Diffraction (XRD): In situ XRD can track the crystalline transformations of APP during its synthesis or thermal decomposition, providing information on how different phases evolve with temperature. researchgate.netresearchgate.net
Thermogravimetric Analysis (TGA): When coupled with techniques like FTIR or Mass Spectrometry (TGA-IR/MS), TGA provides quantitative data on mass loss as a function of temperature while simultaneously identifying the evolved gases, offering a detailed picture of the decomposition pathway. researchgate.netresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed information about the local environment of phosphorus atoms, helping to distinguish between different phosphate chain lengths and structures in APP mixtures. researchgate.net
These advanced analytical methods are indispensable for moving beyond static characterization and gaining a dynamic understanding of structure-reactivity relationships. researchgate.net
Predictive Computational Modeling for Material Design and Reaction Optimization
Computational chemistry and materials modeling are becoming powerful tools for accelerating the design and optimization of APP-based materials. These methods provide molecular-level insights that can be difficult to obtain experimentally.
Molecular Dynamics (MD) Simulations: Reactive force fields (ReaxFF) in MD simulations are used to model the complex chemical reactions that occur during the combustion of polymers containing APP. These simulations can elucidate the flame-retardant mechanism by tracking the formation of intermediate species and the development of the char layer, offering theoretical guidance for designing more effective flame-retardant systems. mdpi.com
Density Functional Theory (DFT): DFT calculations are employed to study the electronic structure and bonding within the APP molecule and its interactions with polymer chains or other additives. This helps in understanding structure-property relationships and predicting the stability and reactivity of new formulations. dntb.gov.ua
Quantitative Structure-Property Relationship (QSPR): QSPR models can establish mathematical correlations between the molecular descriptors of APP (like chain length or branching) and its macroscopic properties. These models can then be used to predict the performance of new, unsynthesized APP variants, speeding up the material discovery process. researchgate.net
By simulating material behavior, computational models help to reduce the number of experiments required, saving time and resources while enabling a more rational approach to material design. mdpi.com
Expansion of Non-Biological Industrial and Environmental Applications
While flame retardants and fertilizers remain the largest markets, research is actively expanding the application scope of ammonium polyphosphate into new high-tech and environmental fields.
Emerging applications include:
Energy Storage: Porous carbon materials doped with nitrogen and phosphorus, derived from the co-pyrolysis of biomass and APP, are being developed as high-performance electrodes for supercapacitors. scilit.com
Advanced Coatings: APP is a key component in intumescent coatings for steel and other materials, providing passive fire protection. Research is focused on improving the durability and water resistance of these coatings. usq.edu.au
Polymer Composites and Nanocomposites: APP is combined with other materials like montmorillonite, kaolinite, or steel slag to create synergistic flame-retardant systems for a wide range of polymers, including polypropylene (B1209903) and epoxy resins. researchgate.netresearchgate.net
Phase Change Materials (PCMs): To improve the fire safety of organic PCMs used for thermal energy storage, APP is incorporated as a flame retardant. For example, it is used in polyethylene (B3416737) glycol/wood-flour composites to reduce their flammability. nih.gov
Water Treatment: The polyphosphate chain can act as a chelating agent, giving it potential applications in water treatment for sequestering metal ions.
This diversification highlights the versatility of APP and its potential to provide solutions in a broad range of technological areas.
Interdisciplinary Research Integrating Inorganic Chemistry with Environmental Science and Materials Engineering
The future of ammonium polyphosphate research lies in a highly interdisciplinary approach that combines expertise from multiple fields. The development of advanced APP-based materials is no longer the exclusive domain of inorganic chemistry but requires a synergistic integration with materials science, environmental science, and engineering.
Chemistry & Materials Engineering: Chemists synthesize novel APP structures or modify existing ones, while materials engineers incorporate these into polymer matrices, optimizing processing conditions and characterizing the mechanical and thermal properties of the final composites. researchgate.netmdpi.com
Environmental Science & Chemistry: This interface drives the development of "green" flame retardants. Research focuses on using bio-based and renewable resources (like phytic acid or sesbania gum) in conjunction with APP to create sustainable, high-performance materials that reduce reliance on petroleum-based products. nih.govmdpi.com The use of industrial byproducts, such as steel slag, with APP to create flame retardants is another example of this synergy, turning waste into a valuable resource. rsc.org
Engineering & Computational Science: Engineers define the performance requirements for a specific application (e.g., a composite for an automotive part), and computational scientists use modeling to predict which APP formulation will achieve the desired properties, creating a feedback loop that accelerates product development. mdpi.com
This convergence of disciplines is crucial for tackling complex challenges and unlocking the full potential of ammonium polyphosphate in creating next-generation materials that are not only high-performing but also sustainable and environmentally responsible.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing tetraammonium tetrapolyphosphate with high purity?
- Methodological Answer : Synthesis typically involves controlled condensation reactions of orthophosphates with ammonium salts under acidic conditions. Key steps include:
- Precursor selection (e.g., ammonium dihydrogen phosphate and phosphoric acid) .
- Optimization of reaction temperature (80–120°C) and pH (2–4) to favor polyphosphate chain formation .
- Purification via recrystallization or ethanol precipitation to remove unreacted ions .
- Validation: Confirm purity using ion chromatography (IC) and inductively coupled plasma optical emission spectroscopy (ICP-OES) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing tetraammonium tetrapolyphosphate?
- Methodological Answer :
- X-ray diffraction (XRD) : Resolve crystal structure and confirm polyphosphate chain length (e.g., P₄O₁₃⁴⁻ configuration) .
- ³¹P NMR : Identify distinct phosphorus environments (e.g., terminal vs. middle PO₄ groups) and quantify polymerization degree .
- Thermogravimetric analysis (TGA) : Assess thermal stability and ammonium decomposition thresholds (e.g., mass loss at 150–250°C) .
Q. How does pH influence the aqueous stability of tetraammonium tetrapolyphosphate?
- Methodological Answer :
- Prepare buffered solutions (pH 2–10) and monitor hydrolysis via:
- Conductivity measurements to track ion release .
- Time-resolved ³¹P NMR to detect depolymerization products (e.g., tripolyphosphate or orthophosphate) .
- Statistical analysis (e.g., ANOVA) to correlate degradation rates with pH .
Advanced Research Questions
Q. How can conflicting data on the compound’s catalytic activity in redox reactions be resolved?
- Methodological Answer :
- Controlled variable testing : Isolate factors like solvent polarity, counterion effects, or trace metal impurities .
- Surface characterization : Use X-ray photoelectron spectroscopy (XPS) to identify active sites and compare with catalytic performance data .
- Error propagation analysis : Quantify uncertainties in activity measurements (e.g., via Monte Carlo simulations) .
Q. What computational approaches validate the mechanistic role of tetraammonium tetrapolyphosphate in ion-exchange processes?
- Methodological Answer :
- Density functional theory (DFT) : Model polyphosphate-ammonium interactions and binding energies .
- Molecular dynamics (MD) : Simulate ion diffusion rates in hydrated systems .
- Cross-validation : Compare computational results with experimental ion selectivity coefficients (e.g., Na⁺ vs. K⁺) .
Q. How can interdisciplinary approaches (e.g., materials science/biochemistry) expand applications of tetraammonium tetrapolyphosphate?
- Methodological Answer :
- Collaborative frameworks :
- Partner with enzymology labs to test phosphate-transfer efficiency in kinase assays .
- Integrate with polymer chemistry to develop phosphate-doped electrolytes for solid-state batteries .
- Data synthesis : Use systematic reviews to map existing gaps (e.g., environmental impact studies) .
Data Analysis and Presentation Guidelines
- Raw data management : Archive large datasets (e.g., NMR spectra, XRD patterns) in appendices, with processed data (e.g., crystallographic parameters) in the main text .
- Statistical rigor : Apply t-tests or chi-squared analyses to confirm reproducibility of synthesis yields .
- Visualization : Use 3D scatter plots for multi-variable correlations (e.g., pH vs. degradation rate vs. temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
